Cas no 852374-91-5 (N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- AKOS024595289
- F0676-0417
- 852374-91-5
- N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- AB00672009-01
- SR-01000135596
- N-cyclohexyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- SR-01000135596-1
- CCG-31817
-
- インチ: 1S/C19H20FN5OS/c20-14-6-4-5-13(11-14)19-23-22-16-9-10-18(24-25(16)19)27-12-17(26)21-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,21,26)
- InChIKey: CCWANXBVEWIBMX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=NN=C(C3C=CC=C(C=3)F)N2N=1)CC(NC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 385.13725961g/mol
- どういたいしつりょう: 385.13725961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 97.5Ų
N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0417-25mg |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-5mg |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-75mg |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-2μmol |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-3mg |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-20mg |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-40mg |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-5μmol |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-10μmol |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0417-4mg |
N-cyclohexyl-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-91-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
Recent Advances in the Study of N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS: 852374-91-5)
In recent years, the compound N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS: 852374-91-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyridazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and the treatment of inflammatory diseases.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of this compound, highlighting its efficacy as a selective inhibitor of p38 MAP kinase. The research demonstrated that the fluorophenyl group at the 3-position of the triazolopyridazine ring enhances binding affinity to the ATP-binding site of the kinase, while the cyclohexylacetamide moiety contributes to improved pharmacokinetic properties. These findings suggest that 852374-91-5 could serve as a lead compound for developing novel anti-inflammatory agents.
Further investigations into the mechanism of action revealed that N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide exhibits potent anti-proliferative effects in cancer cell lines, particularly those associated with aberrant MAPK signaling. In vitro assays conducted by a research team at the University of Cambridge (2024) showed that the compound induces apoptosis in melanoma cells by downregulating the expression of survivin and Bcl-2, key anti-apoptotic proteins. These results position 852374-91-5 as a potential candidate for targeted cancer therapy.
Recent advancements in structural optimization have also been reported. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of derivatives with improved solubility and metabolic stability. The introduction of polar substituents on the cyclohexyl ring, for instance, was found to enhance oral bioavailability without compromising inhibitory activity. Such modifications are critical for advancing this compound through preclinical development.
In summary, N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (852374-91-5) represents a versatile scaffold with dual therapeutic potential in inflammation and oncology. Ongoing research aims to further elucidate its molecular targets and optimize its drug-like properties for clinical translation. The compound's unique chemical structure and biological activity make it a valuable subject for future investigations in chemical biology and drug discovery.
852374-91-5 (N-cyclohexyl-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) 関連製品
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 2229421-71-8(4-(5-chloro-2-nitrophenyl)-1H-pyrazole)
- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)
- 2227698-70-4((2S)-5-fluoro-5-methylhexan-2-amine)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 2228884-82-8(1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)
- 1904375-51-4(N-({2,3'-bipyridine-4-yl}methyl)-2-(2-methylphenoxy)acetamide)
- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)
- 2640975-47-7(9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine)
- 929390-61-4(4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)




